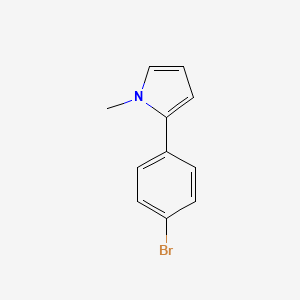

2-(4-Bromophenyl)-1-methyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

253668-84-7 |

|---|---|

Molecular Formula |

C11H10BrN |

Molecular Weight |

236.11 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1-methylpyrrole |

InChI |

InChI=1S/C11H10BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h2-8H,1H3 |

InChI Key |

LXYWXDAAPFEKJV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Strategic Synthesis of 2 4 Bromophenyl 1 Methyl 1h Pyrrole and Its Analogues

Established Retrosynthetic Pathways to the Pyrrole (B145914) Core

The construction of the pyrrole ring is a well-trodden path in organic synthesis, with several named reactions providing reliable access to this heterocyclic motif. These methods generally involve the formation of carbon-nitrogen bonds to close the five-membered ring.

Paal-Knorr Condensation and Derivatives

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). rgmcet.edu.inorganic-chemistry.orgwikipedia.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, often accelerates the reaction. organic-chemistry.org

The mechanism involves the initial formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The versatility of the Paal-Knorr reaction is demonstrated by its tolerance of a wide range of substituents on both the dicarbonyl compound and the amine, allowing for the synthesis of a diverse array of substituted pyrroles.

Recent advancements in the Paal-Knorr synthesis have focused on the development of greener and more efficient protocols. These include the use of various catalysts to promote the condensation under milder conditions.

Table 1: Catalysts Used in Modified Paal-Knorr Pyrrole Synthesis

| Catalyst | Conditions | Advantages |

| Silica-supported sulfuric acid | Room temperature, solvent or solvent-free | Reusable catalyst, mild conditions, high yields. rgmcet.edu.in |

| Cellulose-supported sulfuric acid | Not specified | Cost-efficient, eco-friendly. rgmcet.edu.in |

| Bismuth nitrate | Not specified | Excellent yields, applicable to multicyclic aromatic amines. researchgate.net |

Knorr and Hantzsch Pyrrole Syntheses

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. guidechem.compharmaguideline.comwikipedia.org Due to the inherent instability and propensity for self-condensation of α-amino-ketones, they are often generated in situ. wikipedia.org The reaction mechanism proceeds through the formation of an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration. wikipedia.org

The Hantzsch pyrrole synthesis provides a route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. pharmaguideline.comwikipedia.orgquimicaorganica.org The mechanism begins with the attack of the amine on the β-ketoester to form an enamine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water afford the pyrrole product. wikipedia.org Non-conventional variations of the Hantzsch synthesis have been developed to improve yields and broaden the substrate scope. thieme-connect.com

Cycloaddition Reactions in Pyrrole Construction (e.g., [3+2] Annulations)

Cycloaddition reactions, particularly [3+2] annulations, offer a powerful and convergent approach to the pyrrole core. tandfonline.com These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered ring. A prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a 3-atom synthon that reacts with various electron-deficient alkenes in the presence of a base. nih.govnih.gov This method is valued for its operational simplicity and the ready availability of starting materials. nih.gov

Other [3+2] cycloaddition strategies involve the in situ generation of azomethine ylides, which then react with dipolarophiles to construct the pyrrolidine (B122466) ring, a precursor that can be oxidized to the corresponding pyrrole. tandfonline.comrsc.org Visible-light-mediated radical [3+2] cycloadditions have also emerged as a modern and sustainable approach to polysubstituted pyrroles. rsc.org

Multi-Component and Domino Reaction Sequences for Pyrrole Formation

Multi-component reactions (MCRs) and domino (or cascade) reactions have gained significant traction in modern organic synthesis due to their high efficiency, atom economy, and ability to construct complex molecules in a single operation. bohrium.comorientjchem.orgresearchgate.net These strategies are well-suited for the synthesis of substituted pyrroles.

MCRs for pyrrole synthesis often involve the combination of three or more starting materials in a one-pot fashion. orientjchem.orgsemanticscholar.org For instance, a three-component reaction of an amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water can yield polysubstituted pyrroles without the need for a catalyst. orientjchem.org Another example involves a three-component annulation of α-silylaryl triflates, Schiff bases, and alkynes to generate polysubstituted pyrroles. nih.gov

Domino reactions for pyrrole formation involve a sequence of intramolecular and/or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. urfu.ruorganic-chemistry.orgnih.gov A notable example is a domino reaction between enaminones and (E)-β-bromonitrostyrenes in water, which proceeds rapidly and under mild, metal-free conditions to afford trisubstituted pyrroles in excellent yields. organic-chemistry.org

Modern Catalytic Approaches for Pyrrole Ring Formation and Arylation

While classical methods provide a strong foundation for pyrrole synthesis, modern catalytic approaches have introduced greater efficiency, selectivity, and functional group tolerance. This is particularly evident in the synthesis of aryl-substituted pyrroles.

Palladium-Catalyzed Cross-Coupling Methodologies for Arylpyrroles (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of arylpyrroles. nih.govthieme-connect.comacs.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a particularly powerful method for this purpose. nih.govnih.govmdpi.com

For the synthesis of 2-arylpyrroles, a common strategy involves the coupling of a 2-halopyrrole with an arylboronic acid. To prevent side reactions such as debromination, the pyrrole nitrogen is often protected with a suitable group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable under the reaction conditions. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of a Protected 2-Bromopyrrole with an Arylboronic Acid researchgate.net

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | dioxane/H₂O (4:1) | 90 | High |

| Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | dioxane/H₂O (4:1) | 90 | Slightly lower |

This methodology allows for the efficient introduction of a wide range of aryl groups onto the pyrrole ring, making it a highly valuable tool for the synthesis of compounds like 2-(4-Bromophenyl)-1-methyl-1H-pyrrole and its analogues. nih.govnih.gov

Copper-Catalyzed Annulation and Functionalization Reactions

Copper catalysis plays a significant role in the synthesis of N-aryl pyrroles. researchgate.net These methods are valued for their cost-effectiveness and relatively low toxicity. researchgate.net Copper-catalyzed C-N cross-coupling reactions are a primary approach for the N-arylation of pyrroles with various aryl electrophiles. researchgate.net For instance, copper iodide (CuI) has been utilized as a catalyst in the annulation of 2-formylpyrroles with o-aminoiodoarenes to produce substituted pyrrolo[1,2-a]quinoxalines. nih.gov This reaction demonstrates the versatility of copper catalysts in facilitating complex heterocyclic constructions. nih.gov

In a different approach, a copper-catalyzed [3+2] annulation of O-acyl ketoximes with 2-aryl malonates has been developed for the synthesis of 3-aryl-4-pyrrolin-2-ones. rsc.org This method is notable for its use of O-acyl oximes as an internal oxidant. rsc.org Furthermore, copper-catalyzed tandem annulation of 2-alkynoyl-2′-iodo-1,1′-biphenyls with isocyanoacetates provides a rapid route to pyrrole-fused tetracyclic skeletons through [3+2] cycloaddition and C-C coupling processes. rsc.org

The development of enantioselective copper-catalyzed [4+1] annulations of yne-allylic esters with aryl amines has provided access to axially chiral arylpyrroles. nih.gov This method exhibits a broad substrate scope and good functional group tolerance, operating under mild reaction conditions. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions in Pyrrole Synthesis

| Reaction Type | Catalysts/Reagents | Product | Ref. |

| Annulation | CuI, sparteine | Substituted pyrrolo[1,2-a]quinoxalines | nih.gov |

| [3+2] Annulation | Copper catalyst | 3-aryl-4-pyrrolin-2-ones | rsc.org |

| Tandem Annulation | CuI | Pyrrole-fused tetracyclic skeletons | rsc.org |

| [4+1] Annulation | Copper catalyst | Axially chiral arylpyrroles | nih.gov |

Ruthenium-Mediated C-H Arylation Strategies

Ruthenium-based catalysts have emerged as powerful tools for C-H bond functionalization, enabling the direct arylation of pyrrole and other heterocyclic systems. mdpi.com These methods offer an atom-economical approach to constructing C-C bonds, avoiding the need for pre-functionalized substrates. nih.gov For instance, ruthenium(0)-catalyzed C-H bond arylation of aromatic imines with arylboronates under neutral conditions has been reported, providing access to a wide range of biaryl aldehydes. nih.gov

Ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with phenylboronic acid has been achieved using a [RuCl2(p-cymene)]2/AgSbF6 system in the presence of an oxidant. mdpi.com Similarly, the direct C-2 arylation of indoles with arylsilanes in water has been accomplished with a similar ruthenium catalytic system. mdpi.com While not directly involving this compound, these examples highlight the potential of ruthenium-mediated C-H arylation for the synthesis of analogous structures. The regioselective acylation of arylpyrazoles with acid chlorides has also been demonstrated using a ruthenium catalyst.

Gold and Silver Catalysis in Pyrrole Synthesis

Gold and silver catalysts have found applications in various organic transformations, including the synthesis of heterocyclic compounds. beilstein-journals.orgmdpi.com Their unique catalytic properties enable novel reaction pathways. researchgate.net For example, silver-promoted cascade synthesis of pyrrole-2-carboxyaldehydes has been reported, involving an A3-coupling followed by an imidazole (B134444) ring opening. beilstein-journals.org

In the context of enantioselective synthesis, both silver(I) and gold(I) complexes with chiral ligands have been studied as catalysts for 1,3-dipolar cycloaddition reactions. nih.gov These reactions are crucial for the construction of chiral pyrrolidine rings, which can be precursors to pyrroles. nih.gov The development of silver-free protocols for gold(I) catalysis is an active area of research, aiming to avoid the interference of silver by-products. researchgate.net Novel hybrids containing silver or gold nanoparticles have also been synthesized and used as dual-activity catalysts in chemoenzymatic cascade reactions. rsc.org

Organocatalytic and Cooperative Catalysis in Pyrrole Construction

Organocatalysis has become a significant strategy for the synthesis of pyrroles and other heterocyclic compounds, offering a metal-free alternative to traditional methods. nih.gov These approaches often align with the principles of green chemistry by reducing solvent use and energy consumption. researchgate.net For instance, the Paal-Knorr reaction, a classic method for pyrrole synthesis, has been adapted using various organocatalysts. nih.gov

A two-step strategy involving an organocatalyst-mediated reaction followed by acid-catalyzed cyclization and aromatization has been developed for the synthesis of substituted pyrroles. nih.gov Furthermore, an organocatalytic route to 2-heteroarylmethylene decorated N-arylpyrroles has been described through a sequence of Mannich/Wittig/hydroamination reactions followed by isomerization. nih.gov

Cooperative catalysis, which involves the synergistic action of two or more catalysts, has also been employed in pyrrole synthesis. For example, the combination of a chiral phosphoric acid as an organocatalyst and a Lewis acid like Fe(OTf)3 has been used for the synthesis of axially chiral aryl pyrroles with high enantioselectivity. nih.gov

Table 2: Comparison of Catalytic Strategies in Pyrrole Synthesis

| Catalytic System | Key Features | Example Application |

| Copper | Cost-effective, low toxicity, versatile in C-N and C-C bond formation. | N-arylation of pyrroles, annulation reactions. researchgate.netnih.gov |

| Ruthenium | Enables direct C-H arylation, high atom economy. | Ortho-arylation of N-alkyl benzamides. mdpi.com |

| Gold and Silver | Unique reactivity, useful in cascade and enantioselective reactions. | Cascade synthesis of pyrrole-2-carboxyaldehydes, 1,3-dipolar cycloadditions. beilstein-journals.orgnih.gov |

| Organocatalysis | Metal-free, environmentally benign, good for asymmetric synthesis. | Synthesis of substituted and axially chiral pyrroles. nih.gov |

Regioselective Functionalization of this compound Scaffolds

The functionalization of the pre-formed this compound scaffold is a critical step in the development of more complex molecules with tailored properties. Regioselective reactions that target specific positions on either the pyrrole ring or the bromophenyl moiety are of particular interest.

Selective C-H Functionalization of the Pyrrole Ring

The direct functionalization of C-H bonds on the pyrrole ring offers a powerful and efficient way to introduce new substituents. nih.gov The inherent reactivity of the pyrrole ring can be harnessed to achieve selective transformations. For example, the radical-promoted C-H trifluoromethylation of 2-acetylpyrrole (B92022) has been shown to occur selectively at the C5-position. nih.gov

While specific examples for this compound are not detailed in the provided context, the principles of guided C-H functionalization can be applied. nih.gov In this approach, a directing group is used to position a reactive species in close proximity to the desired C-H bond, ensuring high regioselectivity. nih.gov

Transformations of the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for further functionalization through various cross-coupling reactions. The Paal-Knorr reaction of acetonylacetone with primary amines catalyzed by CATAPAL 200 has been used to afford N-substituted pyrroles, including those with a bromophenyl group. mdpi.com

The development of synthetic routes to compounds like 1-(4-boronobenzyl)-1H-pyrrole, which involves transformations of a bromobenzyl precursor, highlights the utility of the bromo-substituent. semanticscholar.org Although not directly on the 2-phenyl position, this demonstrates the principle of using the bromo-group for further chemical modifications.

Atroposelective Synthesis and Chirality Transfer in Arylpyrroles

The synthesis of axially chiral arylpyrroles, a category of atropisomers, represents a significant challenge in organic chemistry due to the often-low rotational barrier around the C-N or C-C bond. However, the development of catalytic asymmetric methods has provided effective pathways to access these enantiomerically pure compounds, which are valuable in medicinal chemistry and materials science. nih.govacs.org

One prominent strategy is the catalytic asymmetric Paal-Knorr reaction. Researchers have developed a method using a combined-acid catalytic system, which pairs a Lewis acid with a chiral phosphoric acid, to achieve effective enantiocontrol. acs.orgnih.gov This approach has successfully produced a wide range of axially chiral arylpyrroles in high yields and with good to excellent enantioselectivities. acs.orgnih.gov An interesting phenomenon observed in this reaction is a solvent-dependent inversion of enantioselectivity. acs.org

Another powerful technique involves the use of chiral-at-metal rhodium Lewis acid catalysts. nih.gov This method facilitates a highly atroposelective electrophilic aromatic substitution on configurationally unstable N-arylpyrroles, transforming them into configurationally stable, axially chiral products. nih.govresearchgate.net The reaction typically involves alkylating N-arylpyrroles with electrophiles like N-acryloyl-1H-pyrazole, achieving high yields (up to 93%) and outstanding enantiomeric excess (up to >99.5% ee). nih.govresearchgate.net The stability of the resulting atropisomers is notable; for instance, certain products showed no loss of enantiomeric excess when heated in toluene (B28343) at 80°C for 18 hours, indicating a sufficiently high rotational energy barrier. nih.gov

Chirality transfer is another elegant strategy for constructing axially chiral 2-arylpyrroles. nih.govacs.org This can be achieved through a central-to-axial chirality transfer. acs.org For example, a sequence involving a copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide, followed by N-alkylation and a mild, light-mediated oxidation of the resulting pyrrolidine, can effectively transfer the stereochemical information from a stereocenter to the chiral axis. acs.orgnih.gov The efficiency of this transfer can be very high, with some substrates achieving 99% ee. acs.orgnih.gov A direct chirality transfer strategy has also been developed, which involves the rapid cyclization of enantioenriched atropisomeric alkenes. nih.govresearchgate.net This approach, generated through organocatalytic asymmetric N-alkylation, shows remarkable efficiency and accommodates a broad range of substrates. nih.govresearchgate.net

The table below summarizes selected catalytic systems and their effectiveness in the atroposelective synthesis of arylpyrroles.

| Catalytic System/Method | Substrate Type | Yield | Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acid & Lewis Acid | 1,4-diones & Anilines | 94% | 68% | acs.org |

| Chiral-at-metal Rhodium Lewis Acid | N-arylpyrroles | up to 93% | up to >99.5% | nih.govresearchgate.net |

| Cu(I)/Fesulphos Complex | Azomethine Ylides | 70-92% | 90-99% | acs.orgnih.gov |

| Organocatalytic N-alkylation | Various | High | High | nih.gov |

Green Chemistry Principles in Pyrrole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole derivatives to create cleaner, safer, and more efficient processes. semanticscholar.org This involves developing environmentally compatible methodologies that reduce waste, avoid toxic solvents, and minimize energy consumption. semanticscholar.orgresearchgate.net

A key focus of green pyrrole synthesis is the replacement of hazardous and volatile organic solvents. semanticscholar.org Aqueous medium, for instance, has been successfully used for the synthesis of substituted pyrroles. One method describes a three-component reaction of phenacyl bromides, pentane-2,4-dione, and an amine in water, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. scirp.org This approach is not only eco-friendly but also convenient and applicable to a wide range of alkyl and aryl amines. scirp.org

Alternative energy sources are also employed to enhance reaction efficiency and reduce environmental impact. Microwave irradiation has been utilized for the solvent-free synthesis of pyrazolyl-pyrroles, leading to significant advantages over classical methods, including shorter reaction times (7-8 minutes), higher yields (73-92%), and simpler workup procedures. cwejournal.org Mechanochemical activation, such as high-speed ball milling, offers a solventless methodology for pyrrole synthesis. researchgate.netlucp.net This technique, often catalyzed by bio-sourced, non-toxic organic acids like citric acid, can produce N-substituted pyrroles in very short reaction times compared to traditional Paal-Knorr methods. researchgate.netlucp.net

The use of heterogeneous and reusable catalysts is another cornerstone of green pyrrole synthesis. nih.gov These catalysts, which can include nanoparticles and various metal salts, facilitate one-pot, multi-component reactions, simplifying procedures and reducing waste. nih.gov The development of sustainable catalytic systems, such as those that avoid toxic reagents and generate minimal byproducts, is an ongoing area of research aimed at making pyrrole synthesis more environmentally benign. nih.gov The overarching goal is to design synthetic routes that are not only efficient but also inherently safer and more sustainable, aligning with the core tenets of green chemistry.

The table below highlights several green methodologies applied to the synthesis of pyrrole derivatives.

| Green Chemistry Approach | Method | Catalyst/Conditions | Key Advantages | Reference |

| Use of Greener Solvents | Three-component reaction | DABCO / Water | Eco-friendly, convenient, broad applicability | scirp.org |

| Alternative Energy Source | Cyclisation Reaction | Microwave / Solvent-free | Short reaction time, high yield, simple workup | cwejournal.org |

| Mechanochemical Activation | Paal-Knorr Reaction | Ball milling / Citric acid | Solventless, uses bio-sourced catalyst, very short reaction times | researchgate.netlucp.net |

| Heterogeneous Catalysis | Multi-component reactions | Nanoparticles, metal salts | Waste reduction, simplified procedures | nih.gov |

An extensive search for empirical data on the chemical compound This compound has been conducted to provide a detailed analysis of its spectroscopic and structural characteristics. Despite a thorough review of scientific literature and chemical databases, specific experimental research findings, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) data, for this particular molecule could not be located.

The synthesis and characterization of numerous related pyrrole derivatives have been documented. However, publications containing the detailed spectroscopic analysis required to fulfill the specific sections and subsections of the requested article—namely ¹H NMR, ¹³C NMR, advanced 2D NMR, IR, and Raman spectroscopy for this compound—are not available within the searched resources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the requested data tables and detailed research findings that strictly adheres to the provided outline for this specific compound at this time. An article created without this foundational data would be speculative and would not meet the required standards of scientific authority and accuracy.

Advanced Spectroscopic and Structural Characterization of 2 4 Bromophenyl 1 Methyl 1h Pyrrole

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry is an indispensable tool for determining the precise molecular weight and elucidating the structure of organic compounds through controlled fragmentation. For 2-(4-Bromophenyl)-1-methyl-1H-pyrrole (C₁₁H₁₁BrN), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The calculated monoisotopic mass of the compound is 236.0099 u. A key feature in the mass spectrum would be the molecular ion peak cluster (M⁺˙), which would appear as a doublet of nearly equal intensity at m/z 236 and m/z 238. This characteristic 1:1 isotopic pattern is the definitive signature of the presence of a single bromine atom, corresponding to its natural isotopes ⁷⁹Br and ⁸¹Br.

Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion would undergo fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. The bond connecting the pyrrole (B145914) and bromophenyl rings, the N-methyl bond, and the C-Br bond are expected points of cleavage.

A plausible fragmentation pathway for this compound is proposed below:

Loss of Bromine: A primary fragmentation step would be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable cation at m/z 156. This fragment corresponds to the [2-phenyl-1-methyl-1H-pyrrole]⁺ ion.

Loss of Methyl Group: Cleavage of the N-CH₃ bond would lead to the loss of a methyl radical (•CH₃), generating a fragment ion at m/z 221/223.

Pyrrole Ring Fragmentation: Subsequent fragmentation could involve the characteristic loss of small neutral molecules like HCN from the pyrrole ring structure.

Cleavage of the Inter-ring Bond: Fission of the bond between the two aromatic rings could generate ions corresponding to the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157 or the methyl-pyrrole cation ([C₅H₆N]⁺) at m/z 80.

A summary of the expected key fragments is presented in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| Proposed Fragment Ion | m/z (mass/charge ratio) | Corresponding Neutral Loss |

|---|---|---|

| [C₁₁H₁₁⁷⁹BrN]⁺˙ / [C₁₁H₁₁⁸¹BrN]⁺˙ (Molecular Ion) | 236 / 238 | - |

| [C₁₁H₁₁N]⁺ | 156 | •Br |

| [C₁₀H₈⁷⁹BrN]⁺ / [C₁₀H₈⁸¹BrN]⁺ | 221 / 223 | •CH₃ |

| [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | 155 / 157 | •C₅H₇N |

| [C₅H₆N]⁺ | 80 | •C₆H₅Br |

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

While a specific crystal structure for this compound has not been reported, its solid-state architecture can be predicted by analyzing related structures. X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions that govern the molecular packing in a crystal lattice. mdpi.com

A critical structural parameter for this molecule is the dihedral angle between the planes of the pyrrole ring and the 4-bromophenyl ring. Due to steric hindrance between the ortho hydrogen of the phenyl ring and the hydrogens on the pyrrole ring, the two rings are not expected to be coplanar. In similar structures, such as Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone, the dihedral angle between the pyrrole-containing fused ring system and an attached phenyl ring is 53.73°. nih.gov For 2-(4-bromophenyl)-substituted heterocycles, these angles can vary, but significant twisting is a common feature. researchgate.netresearchgate.net This non-planar conformation affects the extent of π-conjugation between the two rings, which has direct implications for the molecule's electronic properties.

The internal bond lengths and angles of the N-methylpyrrole and bromophenyl moieties are expected to fall within standard ranges for aromatic systems. In the crystal lattice, the molecules would likely arrange themselves to maximize stabilizing intermolecular interactions. Given the structure, non-covalent interactions such as C-H···π interactions, involving the hydrogen atoms and the aromatic π-systems, would be anticipated. Furthermore, the presence of the bromine atom could facilitate Br···π interactions or other forms of halogen bonding, which are influential in directing crystal packing. nih.gov

Table 2: Predicted Solid-State Structural Features for this compound

| Structural Parameter | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Molecular Conformation | Non-coplanar arrangement of the pyrrole and bromophenyl rings. | Steric hindrance; analogy with related bi-aryl heterocyclic structures. nih.gov |

| Pyrrole-Phenyl Dihedral Angle | Expected to be significant (e.g., 40-60°) to minimize steric strain. | Analysis of structurally similar crystallized molecules. nih.gov |

| Bond Lengths/Angles | Within standard values for sp²-hybridized C and N atoms in aromatic rings. | General principles of chemical bonding and data from related structures. |

| Intermolecular Interactions | Dominated by van der Waals forces, with potential C-H···π and Br···π interactions. | Common packing motifs for brominated aromatic compounds. researchgate.netnih.gov |

Electronic Spectroscopy for Excited State Analysis

Electronic spectroscopy, particularly UV-Vis absorption, provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions associated with its conjugated aromatic system. The molecule can be viewed as a composite chromophore, where the electronic properties of the 1-methylpyrrole (B46729) system are perturbed by the attached 4-bromophenyl group.

The parent pyrrole molecule exhibits a strong π-π* absorption band around 210 nm, with weaker transitions at longer wavelengths. nist.gov The introduction of the 4-bromophenyl group creates a more extended π-system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. The degree of this shift is highly dependent on the dihedral angle between the two rings; a more planar conformation would lead to greater π-conjugation and a more significant red shift.

The bromine atom on the phenyl ring acts as an auxochrome, and its electron-donating resonance effect and electron-withdrawing inductive effect can subtly modulate the energy of the electronic transitions. Studies on N-phenylpyrrole and its derivatives have shown that the interaction between the two rings leads to distinct absorption bands corresponding to transitions within the composite molecule. scispace.com It is therefore anticipated that this compound will display intense absorption bands in the UV region, likely between 250 and 300 nm, characteristic of such bi-aryl systems.

Table 3: Predicted Electronic Absorption Properties for this compound

| Transition Type | Associated Chromophore | Expected λmax Region | Notes |

|---|---|---|---|

| π → π | Conjugated bi-aryl system (Pyrrole-Phenyl) | ~250 - 300 nm | This main absorption band is expected to be red-shifted compared to individual pyrrole and bromobenzene (B47551) chromophores due to extended conjugation. researchgate.net |

| π → π | Localized on Phenyl Ring | ~200 - 230 nm | Corresponds to transitions similar to those in substituted benzenes. |

Computational and Theoretical Investigations on N Methyl 2 Arylpyrrole Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic structure and thermodynamic stability of N-methyl-2-arylpyrrole systems. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

DFT, particularly using hybrid functionals like B3LYP, is widely employed to optimize the molecular geometry and calculate electronic properties. For a molecule like 2-(4-Bromophenyl)-1-methyl-1H-pyrrole, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. A systematic theoretical study on the related 2-phenylpyrrole molecule using DFT and second-order Møller-Plesset perturbation theory (MP2) revealed that electronic charging leads to significant changes in geometry, with the C-N bonds elongating. researchgate.net Such calculations provide a detailed picture of the three-dimensional arrangement of the atoms.

Furthermore, these methods are used to determine the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are critical indicators of its stability. Frequency calculations are also performed to ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface and to obtain vibrational spectra for comparison with experimental data. nih.gov For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations were used to determine the optimized molecular geometry and vibrational wavenumbers, which showed excellent agreement with experimental findings. ajchem-a.com

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from a DFT calculation on this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(pyrrole)-C(phenyl) | 1.48 Å |

| Bond Length | N-CH₃ | 1.46 Å |

| Bond Length | C-Br | 1.91 Å |

| Dihedral Angle | Pyrrole-Phenyl | 35° |

Note: This data is illustrative and based on typical values for similar compounds.

Molecular Orbital Theory and Aromaticity Analysis of the Pyrrole (B145914) Ring

Molecular Orbital (MO) theory is instrumental in understanding the electronic distribution and reactivity of molecules. youtube.com For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally implies higher reactivity.

The distribution of these frontier orbitals is also significant. In N-methyl-2-arylpyrroles, the HOMO is typically localized over the electron-rich pyrrole ring, while the LUMO may extend over both the pyrrole and the aryl substituent. This distribution dictates the sites for electrophilic and nucleophilic attack.

Aromaticity is a key feature of the pyrrole ring. Various computational methods are used to quantify this property, including nucleus-independent chemical shift (NICS) calculations and magnetic susceptibility analysis. These methods assess the extent of electron delocalization within the ring, which is a hallmark of aromatic character. Studies on pyrrole and its derivatives have shown that the type and position of substituents can significantly influence the aromaticity of the ring. semanticscholar.orgnih.gov The nitrogen atom's lone pair participation in the π-system is a critical factor for the aromaticity of the pyrrole ring, which leads to a six-electron aromatic system following Hückel's rule. chemrxiv.org

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| NICS(1) value for Pyrrole Ring | -15.0 ppm |

Note: This data is illustrative and based on typical values for similar compounds.

Mechanistic Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the detailed exploration of potential energy surfaces. For reactions involving N-methyl-2-arylpyrroles, such as their synthesis or subsequent functionalization, DFT calculations can be used to map out the entire reaction pathway. This involves identifying reactants, intermediates, transition states, and products.

A prominent synthetic route to pyrroles is the Paal-Knorr synthesis, and its mechanism involves the attack of an amine on a dicarbonyl compound, followed by cyclization and dehydration. uctm.edu Computational studies can model each step of this process, calculating the activation energies associated with each transition state. The transition state is a critical point on the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing transition states (typically by finding a single imaginary frequency in the vibrational analysis) is a key aspect of mechanistic studies. mdpi.com

For example, in the gold-catalyzed cyclization reaction to form pyrrole derivatives, DFT calculations have been used to elucidate the intricate steps of the reaction, including the energies of intermediates and transition states. researchgate.net These studies provide a level of detail that is often inaccessible through experimental methods alone.

Conformational Landscape and Intramolecular Interactions

The relative orientation of the aryl and pyrrole rings in this compound defines its conformational landscape. The rotation around the C-C single bond connecting the two rings is associated with an energy barrier. Computational methods can be used to perform a conformational analysis by systematically rotating this bond and calculating the energy at each step. This allows for the identification of the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers.

Studies on similar 2-acylpyrroles have shown that two stable rotameric forms, syn and anti, can exist, and their relative populations can be predicted based on their calculated energies. longdom.orglongdom.org For 2-arylpyrroles, the planarity or twist between the rings is influenced by steric hindrance and electronic effects of the substituents. A conformational study of 2-arylazo-1-vinylpyrroles revealed the predominance of specific conformations in the liquid phase based on high-level ab initio calculations. nih.gov

Intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, can also play a role in stabilizing certain conformations. These interactions can be identified and analyzed using computational techniques like Natural Bond Orbital (NBO) analysis.

Structure-Reactivity Relationship Studies in Pyrrole Derivatives

Computational studies are invaluable for establishing quantitative structure-reactivity relationships (QSRR). By calculating various molecular descriptors for a series of related pyrrole derivatives and correlating them with experimentally observed reactivity, predictive models can be developed.

Key descriptors often include electronic properties (e.g., HOMO-LUMO energies, atomic charges), steric parameters, and thermodynamic properties. For instance, the electrophilic substitution reactions common for pyrroles are highly dependent on the electron density at different positions on the ring. slideshare.net Computational models can accurately predict the regioselectivity of these reactions by analyzing the distribution of electron density and the stability of the intermediate carbocations (sigma complexes). slideshare.net Studies on fully aryl-substituted pyrroles have utilized computational methods to understand their electronic properties and reactivity, including oxidation that leads to ring-opening. rsc.org Similarly, the influence of different substituents on the passive permeability of pyrrole-containing macrocycles has been explored, highlighting the importance of structure in biological activity. acs.org

In Silico Molecular Design and Binding Affinity Prediction for Chemical Recognition

The principles of molecular recognition are central to many applications, including drug design and sensor technology. In silico methods are now routinely used to design novel pyrrole derivatives with specific recognition properties and to predict their binding affinity to target molecules, such as proteins or nucleic acids. mdpi.comnih.govnih.gov

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For a molecule like this compound, docking studies could be performed to investigate its potential interaction with a specific biological target. These simulations provide a binding score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

Chemical Reactivity and Transformation Mechanisms of 2 4 Bromophenyl 1 Methyl 1h Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, exhibiting greater reactivity than benzene. onlineorganicchemistrytutor.compharmaguideline.compearson.com The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms and making it highly susceptible to attack by electrophiles. pharmaguideline.com For pyrrole and its derivatives, electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the β-positions (C3 and C4). onlineorganicchemistrytutor.compearson.com

In 2-(4-Bromophenyl)-1-methyl-1H-pyrrole, the C2 position is already substituted. Therefore, electrophilic substitution is expected to occur predominantly at the other α-position, C5. The N-methyl group further activates the ring towards electrophiles. researchgate.net Typical electrophilic substitution reactions applicable to this substrate include halogenation, nitration, acylation, and formylation (Vilsmeier-Haack reaction).

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 2-(4-Bromophenyl)-5-bromo-1-methyl-1H-pyrrole |

| Nitration | HNO₃/Acetic Anhydride | 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-pyrrole |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ (or milder Lewis acid) | 1-(5-(4-Bromophenyl)-1-methyl-1H-pyrrol-2-yl)ethan-1-one |

| Vilsmeier-Haack Formylation | POCl₃, Dimethylformamide (DMF) | 5-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde |

Reactivity at the Bromine Atom: Cross-Coupling and Functional Group Interconversions

The bromine atom on the phenyl ring serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions are central to the synthesis of more complex molecules from aryl halides.

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the synthesis of biaryl compounds.

Heck Reaction: Coupling with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.orgnih.gov The reaction typically involves a palladium catalyst, a base, and an unsaturated halide. wikipedia.org

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl-substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for forming C(sp²)–C(sp) bonds under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org

Beyond cross-coupling, the bromine atom can undergo other functional group interconversions. For example, it can be converted into an organolithium or Grignard reagent, which can then react with various electrophiles (see section 5.4). It can also be replaced by other functional groups through nucleophilic aromatic substitution under specific conditions, although this is generally less common for aryl bromides unless activated.

Table 2: Cross-Coupling Reactions at the Bromine Atom

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl-Amine |

Influence of the N-Methyl Substituent on Reactivity and Regioselectivity

The substituent on the pyrrole nitrogen atom significantly influences the ring's reactivity. The N-methyl group in this compound has two primary effects:

Electronic Effect: As an electron-donating group, the methyl substituent increases the electron density of the pyrrole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted N-H pyrrole. researchgate.net The presence of a single alkyl group can increase the reactivity of a pyrrole toward electrophiles by approximately 30-fold. researchgate.net

Steric Effect: While the methyl group is relatively small, N-alkyl groups can exert steric hindrance that influences the regioselectivity of incoming electrophiles. For larger N-alkyl groups like N-tert-butyl, steric hindrance can favor substitution at the less hindered β-position (C3) over the α-position (C5). umich.edu However, with the smaller N-methyl group, substitution is still strongly directed to the electronically favored C5 position. umich.edu

Reactions with Organometallic Reagents (e.g., Lithiation, Grignard Reactions)

The aryl bromide functionality of this compound allows for the formation of potent organometallic reagents.

Lithiation: Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming 2-(4-lithiophenyl)-1-methyl-1H-pyrrole. This lithiated species is a powerful nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the 4-position of the phenyl ring.

Grignard Reactions: The compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-(4-(bromomagnesio)phenyl)-1-methyl-1H-pyrrole. mnstate.eduadichemistry.com This organomagnesium halide is also a strong nucleophile and base, useful for forming new carbon-carbon bonds by reacting with carbonyl compounds like aldehydes and ketones. mnstate.eduadichemistry.com

It is also possible for strong bases like butyllithium (B86547) to deprotonate the pyrrole ring, typically at the most acidic proton. In this molecule, with the C5 position being the most likely site for electrophilic attack, it is also a potential site for deprotonation, creating a competing reaction pathway.

Intramolecular Cyclization and Rearrangement Pathways

While this compound itself does not readily undergo intramolecular cyclization, it serves as an excellent precursor for derivatives that can. By utilizing the reactivity of the bromine atom or the pyrrole ring, functional groups can be introduced that subsequently participate in cyclization reactions.

For example, a Sonogashira coupling at the bromine position with a suitable terminal alkyne could introduce a side chain capable of cyclizing onto the pyrrole ring. organic-chemistry.org Electrophilic cyclization, perhaps induced by reagents like iodine, could then be used to form fused heterocyclic systems. nih.gov Similarly, functionalization at the C5 position of the pyrrole ring could introduce a group that can undergo intramolecular cyclization with the phenyl ring, potentially through a radical or palladium-catalyzed pathway. nih.gov For instance, radical cyclization of o-bromophenyl-substituted pyrroles is a known method for synthesizing fused polyheterocycles. nih.gov

Oxidation and Reduction Chemistry of Substituents

The substituents on this compound can be chemically transformed through oxidation and reduction reactions. The pyrrole ring itself is susceptible to oxidation, which can lead to ring-opening or polymerization, and is generally stable to reduction under typical catalytic hydrogenation conditions.

The more synthetically useful transformations involve substituents that are first introduced onto the molecule. For instance, if an electrophilic nitration reaction is performed on the phenyl ring (or the pyrrole ring), the resulting nitro group can be selectively reduced to an amine. unimi.it This reduction is a key transformation in organic synthesis and can be achieved with various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal/acid systems (e.g., Sn/HCl). scispace.com The choice of reducing agent is crucial to avoid unwanted side reactions, such as dehalogenation of the C-Br bond. unimi.it Selective reduction of a nitro group in the presence of a halogen is a well-established process. unimi.itscispace.com

Advanced Research Perspectives and Non Clinical Applications of 2 4 Bromophenyl 1 Methyl 1h Pyrrole Scaffold

Molecular Design Principles for Novel Chemical Entities

The design of novel chemical entities based on the 2-(4-bromophenyl)-1-methyl-1H-pyrrole scaffold is guided by several key principles. Molecular hybridization, a rational drug design strategy, involves combining two or more pharmacophoric groups to create a new hybrid molecule with enhanced activity. researchgate.netnih.gov This approach has been successfully used to design quinoline (B57606) derivatives with potential as microbial DNA-gyrase inhibitors. researchgate.netnih.gov

Furthermore, the concept of "diverted total synthesis" allows for the creation of a suite of non-natural complex molecules from a late-stage synthetic intermediate. nih.gov This strategy is particularly useful for generating diverse libraries of compounds for screening and optimization. The structural framework of the natural product can be retained while introducing novel functional groups to explore structure-activity relationships. nih.gov

Key molecular design considerations include:

Structural Modifications: Introducing different substituents on the pyrrole (B145914) and phenyl rings to modulate electronic properties and steric interactions.

Functional Group Interconversion: Converting existing functional groups into others to access a wider range of chemical space.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

A powerful strategy for diversifying pyrrole scaffolds is skeletal recasting. nih.gov This involves introducing a molecular perturbator that triggers the deconstruction and subsequent reconstruction of the pyrrole ring, leading to more complex and fully substituted pyrrole motifs. nih.gov

| Design Principle | Description | Example Application |

| Molecular Hybridization | Combining two or more pharmacophoric groups to create a hybrid with enhanced activity. | Design of quinoline-based microbial DNA-gyrase inhibitors. researchgate.netnih.gov |

| Diverted Total Synthesis | Using a late-stage synthetic intermediate to access a range of non-natural complex molecules. nih.gov | Generation of diverse compound libraries for screening. |

| Skeletal Recasting | Deconstruction and reconstruction of the pyrrole ring to create more complex motifs. nih.gov | Synthesis of fully substituted pyrroles from simpler starting materials. nih.gov |

Pyrrole Derivatives as Building Blocks in Supramolecular Chemistry and Materials Science (e.g., Optoelectronic Materials)

Pyrrole derivatives, including those based on the this compound scaffold, are valuable building blocks in supramolecular chemistry and materials science, particularly in the development of optoelectronic materials. nih.govrsc.org Their utility stems from their unique electronic and photophysical properties, which can be fine-tuned through synthetic modifications. kennesaw.edu

Conjugated organic polymers containing pyrrole units have garnered significant interest for various technological applications due to their exceptional optoelectronic properties. nih.gov The versatility of pyrrole synthesis allows for the creation of a wide array of derivatives with distinct and tunable properties. nih.govrsc.org For instance, diketopyrrolopyrrole (DPP) derivatives are commercially used as dyes and have shown great promise in organic electronic and optical materials. rsc.org

The optoelectronic properties of pyrrole-based materials can be tailored by:

Introducing Electron-Donating or Withdrawing Groups: Modifying the side groups on the pyrrole ring can influence the electronic structure, optical absorption, and emission characteristics of the material. nih.gov

Extending π-Conjugation: Increasing the extent of the conjugated system can lead to red-shifted absorption and emission spectra, which is desirable for certain applications.

Controlling Intermolecular Interactions: The packing of molecules in the solid state can significantly impact their bulk properties.

Pyrrole-based colorants exhibit remarkable optical, thermal, and electrochemical stability, making them suitable for applications in high-performance coatings and optoelectronic devices. mdpi.com Researchers are investigating these materials for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org

| Application Area | Key Properties of Pyrrole Derivatives | Examples |

| Optoelectronic Materials | Tunable optoelectronic properties, high stability. nih.govmdpi.com | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs). rsc.org |

| Supramolecular Chemistry | Ability to form well-defined assemblies through non-covalent interactions. | Self-assembling monolayers, liquid crystals. |

| Sensors | Changes in optical or electronic properties upon binding to an analyte. | Chemical and biological sensors. |

Development of Catalytic Ligands and Organocatalysts

The pyrrole scaffold, including the this compound framework, serves as a valuable platform for the development of novel catalytic ligands and organocatalysts. The nitrogen atom in the pyrrole ring can act as a coordination site for metal centers, while the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex.

The development of new synthetic methodologies, such as skeletal recasting, has enabled the convenient preparation of a broad range of tetra-substituted pyrroles. nih.gov This provides access to a diverse set of potential ligands for catalysis.

Strategies for Late-Stage Diversification of Pyrrole Scaffolds

Late-stage diversification is a powerful strategy in drug discovery and materials science that involves modifying a common core structure at a late stage of the synthesis to generate a library of analogs. nih.gov This approach is particularly valuable for exploring structure-activity relationships and optimizing the properties of a lead compound.

Several strategies have been developed for the late-stage diversification of pyrrole scaffolds:

C-H Functionalization: Direct functionalization of C-H bonds on the pyrrole ring or its substituents offers a highly atom-economical and efficient way to introduce new functional groups. nih.gov Palladium-catalyzed C-2 arylation of 7-azaindoles with arylthianthrenium salts is a recent example of a mild and regioselective C-H functionalization method that is amenable to late-stage diversification. acs.org

Cross-Coupling Reactions: Suzuki and other cross-coupling reactions are widely used to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are generally tolerant of a wide range of functional groups, making them suitable for late-stage applications.

Skeletal Editing: As mentioned earlier, skeletal recasting allows for the fundamental alteration of the pyrrole core, leading to significant structural diversity. nih.gov Another approach is nitrogen atom insertion into indole (B1671886) skeletons to access quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. researchgate.net

The ability to perform late-stage diversification is crucial for efficiently exploring the chemical space around a given scaffold and identifying molecules with improved properties. nih.gov

Future Directions in Synthetic Methodology Development

The development of new synthetic methodologies for the construction and functionalization of pyrrole scaffolds continues to be an active area of research. Future efforts are likely to focus on:

Developing more efficient and sustainable synthetic methods: This includes the use of catalysis, flow chemistry, and microwave-assisted synthesis to reduce reaction times, improve yields, and minimize waste. researchgate.net

Improving the regioselectivity of C-H functionalization reactions: Gaining precise control over which C-H bond is functionalized is a major challenge.

Expanding the scope of late-stage diversification strategies: Developing new reactions that are compatible with a wider range of functional groups will be essential for accessing greater molecular diversity.

Utilizing computational chemistry to guide synthetic planning: Theoretical calculations can help to predict the outcome of reactions and identify promising synthetic routes.

Theoretical Predictions for Enhanced Chemical Utility

Theoretical calculations, such as those based on Density Functional Theory (DFT), play an increasingly important role in understanding and predicting the properties of molecules. nih.govmdpi.com For pyrrole derivatives, theoretical studies can provide valuable insights into:

Electronic Structure: Calculations can determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic and optical properties of the molecule. mdpi.com

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of molecules, which is essential for the design of new dyes and optoelectronic materials. mdpi.com

Reaction Mechanisms: Theoretical calculations can help to elucidate the mechanisms of chemical reactions, which can guide the development of new synthetic methods.

By combining theoretical predictions with experimental studies, researchers can accelerate the discovery and development of new pyrrole-based molecules with enhanced chemical utility. For example, theoretical studies have shown that the optoelectronic properties of polypyrrole derivatives can be predicted based on the Hammett parameters of the side groups, providing a simple set of rules for designing improved materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.